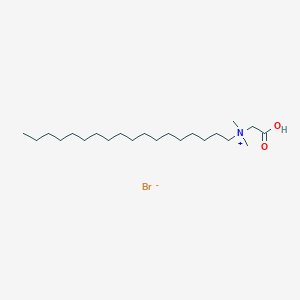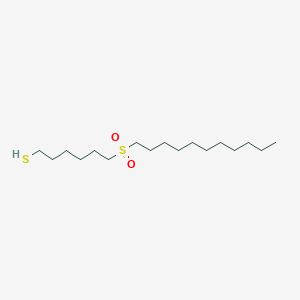
1-Hydroxycyclohexane-1,2-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxycyclohexane-1,2-dicarboxylic acid is an organic compound with the molecular formula C8H12O5 It is a derivative of cyclohexane, featuring a hydroxyl group and two carboxylic acid groups attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hydroxycyclohexane-1,2-dicarboxylic acid can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene ring, which is then hydrolyzed to produce the desired compound . Another method involves the oxidation of cyclohexene derivatives under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hydroxycyclohexane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include various cyclohexane derivatives with modified functional groups, such as cyclohexanediols, cyclohexanones, and substituted cyclohexanes .
Applications De Recherche Scientifique
1-Hydroxycyclohexane-1,2-dicarboxylic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Hydroxycyclohexane-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various effects, depending on the context .
Comparaison Avec Des Composés Similaires
Cyclohexane-1,1-dicarboxylic acid: Similar structure but lacks the hydroxyl group.
Cyclohexane-1,2-dicarboxylic anhydride: An anhydride form of the compound.
1,1-Cyclohexanediacetic acid: Contains two carboxylic acid groups but different connectivity.
Uniqueness: 1-Hydroxycyclohexane-1,2-dicarboxylic acid is unique due to the presence of both a hydroxyl group and two carboxylic acid groups on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .
Propriétés
Numéro CAS |
155915-30-3 |
|---|---|
Formule moléculaire |
C8H12O5 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
1-hydroxycyclohexane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C8H12O5/c9-6(10)5-3-1-2-4-8(5,13)7(11)12/h5,13H,1-4H2,(H,9,10)(H,11,12) |
Clé InChI |
SSBQOSIEGFXXEQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)C(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


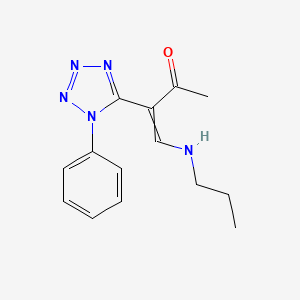
![S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate](/img/structure/B14275861.png)
![1,3-Propanedione, 1,3-bis[4-(trifluoromethyl)phenyl]-](/img/structure/B14275868.png)

![Pyridine, 3-bromo-5-chloro-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14275880.png)
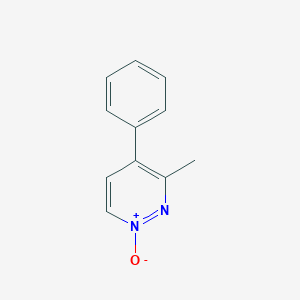
![N-Benzyl-N-[cyano(phenyl)methyl]acetamide](/img/structure/B14275885.png)
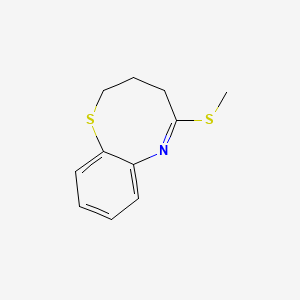
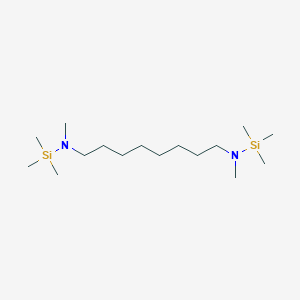

![([1,1'-Biphenyl]-2-yl)(trimethoxy)silane](/img/structure/B14275909.png)
